N-[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-N-methylglycine
Description
N-[(7-Methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-N-methylglycine is a synthetic coumarin derivative characterized by a 7-methoxy-4-methylcoumarin core conjugated to an N-methylglycine moiety via an acetyl linker. Coumarins are widely studied for their diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties .
Properties
Molecular Formula |
C16H17NO6 |
|---|---|
Molecular Weight |
319.31 g/mol |
IUPAC Name |
2-[[2-(7-methoxy-4-methyl-2-oxochromen-3-yl)acetyl]-methylamino]acetic acid |
InChI |
InChI=1S/C16H17NO6/c1-9-11-5-4-10(22-3)6-13(11)23-16(21)12(9)7-14(18)17(2)8-15(19)20/h4-6H,7-8H2,1-3H3,(H,19,20) |
InChI Key |
UDSYKAPNNUJZLF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC)CC(=O)N(C)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Structural Overview and Significance
N-[(7-Methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-N-methylglycine features a chromen-2-one core substituted with methoxy and methyl groups at positions 7 and 4, respectively. The acetylated side chain at position 3 is conjugated to an N-methylglycine moiety, contributing to its unique physicochemical and biological properties. The molecular formula C₁₇H₁₅N₃O₆S (MW: 389.4 g/mol) underscores its complexity, necessitating meticulous synthetic planning.
Synthetic Routes
Preparation of the Chromen-2-one Intermediate
The synthesis begins with the preparation of (7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid , a critical intermediate. Two primary methods are documented:
Condensation-Elimination Approach
This method involves reacting 2′-hydroxy-2-(methylsulfinyl)acetophenone with formaldehyde under thermal conditions, followed by elimination of the methylsulfinyl group. The reaction proceeds via a Knoevenagel-like condensation, yielding the chromen-2-one scaffold. Key parameters include:
Reduction of 4-Oxo-4H-chromen-3-carbaldehyde
An alternative route reduces 4-oxo-4H-chromen-3-carbaldehyde using sodium borohydride (NaBH₄) in tetrahydrofuran (THF). However, this method is less favored due to side reactions and lower yields (~40%).
Acetylation of the Chromen-2-one Intermediate
The acetic acid side chain is introduced via acetylation. (7-Methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid is reacted with chloroacetyl chloride in anhydrous benzene, catalyzed by calcium chloride.
Reaction Conditions :
- Molar Ratio : 1:1 (chromen-2-one : chloroacetyl chloride)
- Temperature : Reflux (80°C)
- Duration : 2 hours
- Yield : 70–75%.
Mechanism :
The hydroxyl group of the chromen-2-one intermediate undergoes nucleophilic acyl substitution with chloroacetyl chloride, forming an ester linkage. Excess reagent is removed by washing with benzene.
Conjugation with N-Methylglycine
The final step involves coupling the acetylated chromen-2-one with N-methylglycine. Two strategies are employed:
Direct Amination
The chloroacetyl intermediate reacts with N-methylglycine in dry acetone, using potassium carbonate (K₂CO₃) as a base.
Optimized Protocol :
- Solvent : Dry acetone
- Base : K₂CO₃ (2.0 g per 0.01 mol substrate)
- Temperature : Reflux (56°C)
- Duration : 3 hours
- Yield : 62–68%.
Enzymatic Coupling
A chemoenzymatic approach using lipases (e.g., Candida antarctica Lipase B) has been explored for stereocontrol. This method improves regioselectivity but requires longer reaction times (24–48 hours).
Reaction Optimization and Challenges
Solvent and Catalyst Selection
Purification Challenges
Chemical Reactions Analysis
Types of Reactions
N-[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-N-methylglycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can exhibit different biological activities and properties .
Scientific Research Applications
N-[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-N-methylglycine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N-[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-N-methylglycine involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit bacterial DNA gyrase, an enzyme essential for bacterial DNA replication, thereby exhibiting antimicrobial activity . Additionally, it may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 Coumarin Hydrazide Derivatives ()
Compounds such as (E)-N´-(2-Hydroxy-5-nitrobenzylidene)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetohydrazide (2k) and (E)-2-(4-Methyl-2-oxo-2H-chromen-7-yloxy)-N´-[(E)-3-phenylallylidene]acetohydrazide (2l) feature a 4-methylcoumarin core but differ in their side chains. These derivatives utilize hydrazide linkages instead of the acetyl-N-methylglycine group, which alters their reactivity and solubility.
The acetyl-N-methylglycine group in the target compound may confer better aqueous solubility compared to hydrazides, which are typically less polar.
2.2 N-Methylglycine-Containing Derivatives ()
The reaction of 3-formylchromone with N-methylglycine generates azomethine ylides, which participate in 1,3-dipolar cycloadditions to form pyrrolidine derivatives . For example, glycine derivatives like N-methylglycine are implicated in membrane permeability and ATP modulation in bacterial systems, as observed in E. coli under alkaline conditions .
The target compound’s N-methylglycine group may enhance compatibility with biological systems compared to reactive intermediates like azomethine ylides, which are transient and require stabilization .
2.3 Chlorinated Coumarin-Glycine Conjugates ()
N-[(6-Chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycine (CAS 859125-83-0) shares structural similarities but differs in substituents: a chloro group at position 6 and a hydroxy group at position 7 replace the methoxy group in the target compound.
The methoxy group in the target compound may improve metabolic stability compared to the hydroxy group, which is prone to glucuronidation or sulfation in vivo .
Research Findings and Implications
While direct pharmacological data for the target compound are absent in the evidence, insights from structurally related compounds suggest:
Antioxidant Potential: Chromone derivatives exhibit radical-scavenging activity, and the coumarin core may synergize with the N-methylglycine moiety to enhance this effect .
Membrane Interaction : The N-methylglycine group could disrupt bacterial membranes under alkaline conditions, as seen with analogous glycine derivatives in E. coli .
Synthetic Flexibility : The acetyl linker allows for modular modifications, enabling the introduction of varied substituents to optimize bioavailability or target specificity.
Data Tables
Table 1: Physicochemical Properties of Selected Compounds
Biological Activity
N-[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-N-methylglycine, a compound derived from coumarin, has garnered attention due to its diverse biological activities. Coumarins are known for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article delves into the synthesis, biological activity, and mechanisms of action of this compound, supported by relevant research findings and case studies.
Molecular Characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C17H18N2O7 |
| Molecular Weight | 362.3 g/mol |
| IUPAC Name | 2-[[2-[[2-(7-methoxy-4-methyl-2-oxochromen-3-yl)acetyl]amino]acetyl]amino]acetic acid |
| InChI Key | MSNODDKZXITETF-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves the reaction of 7-methoxy-4-methylcoumarin with glycine derivatives. The process includes:
- Preparation of 7-Methoxy-4-Methylcoumarin: This is synthesized through a condensation reaction involving salicylaldehyde and acetic anhydride.
- Acetylation: The coumarin derivative is acetylated using acetic anhydride.
- Coupling with Glycine: The acetylated intermediate is coupled with N-methylglycine under mild conditions using coupling agents like TBTU to form the final product.
Antimicrobial Activity
Research indicates that coumarin derivatives exhibit significant antimicrobial properties. Studies have shown that this compound demonstrates effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. This activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymatic processes .
Anti-inflammatory Effects
The compound has been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory pathway. By blocking these enzymes, it reduces the production of pro-inflammatory mediators such as prostaglandins, thereby exerting anti-inflammatory effects.
Anticancer Properties
N-[ (7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-N-methylglycine has shown potential in cancer research. It interacts with DNA by intercalating between bases, which may lead to the inhibition of cancer cell proliferation. In vitro studies have demonstrated its cytotoxic effects on various cancer cell lines, indicating its potential as a chemotherapeutic agent .
The biological activity of N-[ (7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-N-methylglycine can be summarized as follows:
- Enzyme Inhibition: It inhibits COX enzymes leading to decreased inflammation.
- DNA Interaction: The compound intercalates with DNA, potentially disrupting replication and transcription in cancer cells.
- Membrane Disruption: It affects bacterial cell membranes, enhancing its antimicrobial properties.
Case Studies
- Antimicrobial Efficacy Study: A study conducted on various coumarin derivatives showed that N-[ (7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-N-methylglycine exhibited a minimum inhibitory concentration (MIC) against E. coli at concentrations as low as 50 µg/mL .
- Anti-inflammatory Research: In a model of induced inflammation in rats, administration of the compound resulted in a significant reduction in paw edema compared to controls, demonstrating its potential as an anti-inflammatory agent.
Q & A
Q. What are the critical parameters for optimizing the compound’s yield in multi-step syntheses?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
